molecular formula C9H15N3O B12576500 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- CAS No. 185502-85-6

1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso-

Cat. No.: B12576500
CAS No.: 185502-85-6
M. Wt: 181.23 g/mol
InChI Key: DTRAKRSFWLPRCY-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms This particular compound is distinguished by its unique substituents, including two methyl groups, a 2-methylpropyl group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One efficient method involves using vitamin B1 as a catalyst, which allows for metal-free and acid/base-free catalysis . The reaction conditions are relatively mild, with yields ranging from 78% to 92%.

Industrial Production Methods

Industrial production methods for this compound may involve scalable solvent-free reactions. For example, the reaction of ethyl acetoacetate with methyl hydrazine can afford 1,3-dimethyl-5-pyrazolone, a related compound, with high yields under solvent-free conditions . Similar methodologies can be adapted for the synthesis of 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso-.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The methyl and 2-methylpropyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitro-: Similar structure but with a nitro group instead of a nitroso group.

    1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-amino-: Similar structure but with an amino group instead of a nitroso group.

    1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-hydroxy-: Similar structure but with a hydroxy group instead of a nitroso group.

Uniqueness

The presence of the nitroso group in 1H-Pyrazole, 1,3-dimethyl-5-(2-methylpropyl)-4-nitroso- confers unique chemical reactivity and potential biological activity compared to its analogs. The nitroso group can participate in specific redox reactions and form covalent bonds with nucleophiles, making this compound particularly interesting for research in medicinal chemistry and biochemistry.

Properties

CAS No.

185502-85-6

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1,3-dimethyl-5-(2-methylpropyl)-4-nitrosopyrazole

InChI

InChI=1S/C9H15N3O/c1-6(2)5-8-9(11-13)7(3)10-12(8)4/h6H,5H2,1-4H3

InChI Key

DTRAKRSFWLPRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=O)CC(C)C)C

Origin of Product

United States

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